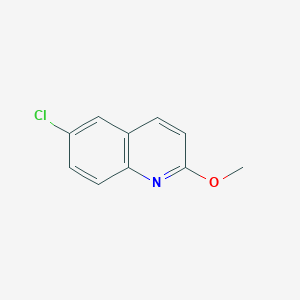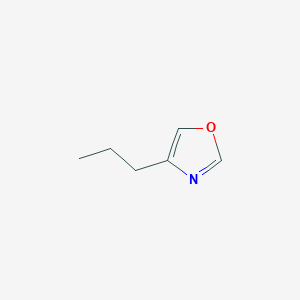![molecular formula C18H18N4O5 B2646058 3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034445-40-2](/img/structure/B2646058.png)
3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, "3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one," belongs to the class of benzoxazole derivatives. These compounds are known for their wide-ranging applications in medicinal and industrial chemistry. Benzoxazoles exhibit various biological activities, making them suitable candidates for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Chemistry This compound is explored in organic synthesis for creating complex molecular architectures due to its rich chemistry.
Biology and Medicine In biology, it could act as a ligand or scaffold in drug design, potentially targeting enzymes or receptors involved in various diseases. Its structure suggests it could interfere with nucleic acid processes or protein-protein interactions.
Industry In the industrial sector, its derivatives might be used as dyes, pigments, or materials in electronics due to the stable benzoxazole structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves a multi-step organic process. The initial step may include the preparation of the benzoxazole core by cyclization of 2-aminophenol with carboxylic acids or their derivatives. Following this, the pyrrolidine group is introduced through nucleophilic substitution reactions, and the methoxypyridazinyl moiety is attached using an etherification reaction.
Industrial Production Methods On an industrial scale, the synthesis might follow similar pathways with optimization to improve yield and purity. This could include advanced catalytic methods and continuous flow processes to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes The compound can undergo various organic reactions:
Oxidation: The pyrrolidine and benzoxazole groups can undergo selective oxidation reactions.
Reduction: It can be reduced at specific functional groups, such as converting the carbonyl group to an alcohol.
Substitution: The methoxypyridazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions often involve strong nucleophiles and polar aprotic solvents such as DMF or DMSO.
Major Products Formed
Oxidation: Products may include hydroxylated derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Derivatives with various functional groups depending on the substituent introduced.
Wirkmechanismus
The compound's activity is likely influenced by its ability to interact with specific molecular targets. Its mechanism of action could involve:
Binding to enzymes: to inhibit or activate their functions.
Interacting with receptors: to modulate signal transduction pathways.
Disrupting protein-protein interactions: due to its unique structural moieties.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzoxazole derivatives, the presence of the methoxypyridazinyl and pyrrolidinyl groups enhances its biological activity and selectivity. Similar compounds include:
2-(2-oxopyrrolidin-1-yl)benzo[d]oxazoles
Methoxypyridazinyl-substituted benzoxazoles: These compounds share a similar core structure but differ in functional groups, influencing their reactivity and application profiles.
This detailed overview of the compound covers its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. If there's anything more specific you need, feel free to ask!
Eigenschaften
IUPAC Name |
3-[2-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-25-15-6-7-16(20-19-15)26-12-8-9-21(10-12)17(23)11-22-13-4-2-3-5-14(13)27-18(22)24/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFXVVOTGQYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2645979.png)
![2-[4-bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645980.png)
![N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2645981.png)


![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2645985.png)



![5-Ethyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2645992.png)
![1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea](/img/structure/B2645994.png)


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2645998.png)
